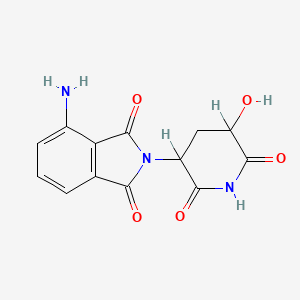
CD437
描述
它以其激活视黄酸受体γ (RARγ) 和诱导各种癌细胞系凋亡的能力而闻名 。该化合物因其潜在的治疗应用而引起了极大的兴趣,特别是在肿瘤学领域。
科学研究应用
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-萘甲酸在科学研究中有广泛的应用:
化学: 用作研究类维生素A化学和受体相互作用的模型化合物。
生物学: 研究其在诱导各种细胞系的凋亡和细胞周期阻滞中的作用。
医学: 探索作为治疗癌症的潜在治疗剂,尤其是对其他类维生素A耐药的癌症.
工业: 用于开发新的类维生素A类药物和治疗剂.
作用机制
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-萘甲酸的作用机制涉及RARγ依赖性和RARγ非依赖性途径。它迅速诱导DNA加合物形成,导致DNA损伤反应,从而导致凋亡。 此过程涉及激活胱天蛋白酶和多个细胞死亡途径的参与 。 此外,该化合物通过RARγ途径调节分化相关基因 .
生化分析
Biochemical Properties
CD437 has been shown to interact with a variety of enzymes, proteins, and other biomolecules. It effectively inhibits lung cancer cell growth by inducing G0/G1 arrest and apoptosis, a process that is accompanied by rapid induction of c-Jun, nur77, and p21 WAF1/CIP1 . The expression of p53 and Bcl-2 was differentially regulated by this compound in different lung cancer cell lines and may play a role in regulating this compound-induced apoptotic process .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inducing growth inhibition and apoptosis in human breast cancer cells . In human lung cancer cell lines, this compound effectively inhibited cell growth by inducing G0/G1 arrest and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It induces apoptosis through a mitochondrial pathway independent of the nucleus . It causes a rapid disruption of the inner mitochondrial transmembrane potential (Δψm) mediated by the mitochondrial permeability transition (MPT) .
Temporal Effects in Laboratory Settings
It is known that this compound induces rapid biological responses, suggesting that its effects may change over time .
Metabolic Pathways
It is known that this compound induces apoptosis through a mitochondrial pathway , suggesting that it may interact with enzymes or cofactors involved in mitochondrial metabolism.
Subcellular Localization
This compound induces apoptosis through a mitochondrial pathway , suggesting that it may be localized to the mitochondria
准备方法
合成路线和反应条件
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-萘甲酸的合成涉及多个步骤。一种常见的方法包括1-金刚烷溴与4-羟基苯甲醛反应,生成3-(1-金刚烷)-4-羟基苯甲醛。 然后将此中间体与2-萘甲酸进行傅克酰化反应,生成最终产物 .
工业生产方法
虽然6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-萘甲酸的具体工业生产方法没有得到广泛的记录,但一般方法涉及使用上述合成路线进行大规模合成。优化反应条件,例如温度、溶剂和催化剂,对于最大限度地提高产率和纯度至关重要。
化学反应分析
反应类型
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-萘甲酸会发生各种化学反应,包括:
氧化: 羟基可以被氧化生成酮。
还原: 羧基可以被还原为醇。
取代: 羟基可以参与亲核取代反应.
常见试剂和条件
氧化: 通常使用高锰酸钾或三氧化铬等试剂。
还原: 氢化铝锂或硼氢化钠是典型的还原剂。
取代: 氯化亚砜或三溴化磷等试剂可用于取代反应.
主要产物
相似化合物的比较
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-萘甲酸因其诱导分化和凋亡的双重能力而独一无二。类似的化合物包括:
全反式维甲酸 (ATRA): 主要诱导分化,但凋亡作用有限。
9-顺式维甲酸: 激活RAR和视黄醇X受体,但在诱导凋亡方面比6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-萘甲酸弱.
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-萘甲酸的独特性在于其能够诱导类维生素A耐药癌细胞系的凋亡,使其成为有希望的癌症治疗候选药物 .
属性
IUPAC Name |
6-[3-(1-adamantyl)-4-hydroxyphenyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c28-25-6-5-22(20-1-2-21-11-23(26(29)30)4-3-19(21)10-20)12-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGIHZJOIQSHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154737 | |
| Record name | Cd 437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125316-60-1 | |
| Record name | AHPN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125316-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CD 437 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125316601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cd 437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Hydroxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: CD437 demonstrates a dual mechanism of action, interacting with both nuclear retinoic acid receptors (RARs) and triggering receptor-independent pathways.
- RAR-independent activity: this compound induces apoptosis in various cancer cell lines through a receptor-independent mechanism, which appears to be more prominent than its RAR-mediated effects. [, , , ] This apoptotic activity is characterized by:
- Rapid DNA adduct formation: This occurs independently of cell type and precedes the DNA damage response. []
- Activation of the p38 and JNK/SAPK pathways: These pathways are activated early in the apoptotic process. While inhibiting p38 does not prevent apoptosis, JNK/SAPK activation appears to be upstream of caspase activation. []
- Induction of cell cycle arrest: this compound can induce either G1 or G2/M arrest depending on the cell line. [, , , ] This arrest is associated with alterations in the expression and activity of cell cycle regulators such as p21, cyclin A, cyclin B, and E2F-1. [, , , ]
- Mitochondrial disruption: this compound induces mitochondrial instability, leading to cytochrome c release, which then activates the caspase cascade. [, , ]
- Caspase activation: Caspases 3, 7, 8, and 9 are activated, leading to PARP cleavage and ultimately apoptosis. [, , , , ]
- Upregulation of death receptors: this compound increases the expression of death receptors such as Fas, DR4, and DR5, sensitizing cells to apoptosis. [, , , ]
A:
- Spectroscopic data: While the provided research papers do not delve into detailed spectroscopic characterization, they often refer to this compound as a "conformationally restricted synthetic retinoid." [, ] This suggests that its structure has been designed to limit its conformational flexibility compared to natural retinoids. Further investigation into the literature or chemical databases would be needed for detailed spectroscopic data.
ANone: The provided research focuses primarily on the biological activity of this compound and doesn't extensively cover its material compatibility and stability under various conditions. Further research is needed in this area.
ANone: The provided research focuses solely on the biological activity of this compound as an anti-cancer agent. There is no mention of any catalytic properties or applications.
ANone: None of the provided papers explicitly discuss the use of computational chemistry or modeling to study this compound.
ANone: While a detailed SAR study is not presented, several findings point towards important structural features:
- Conformational restriction: this compound's conformational restriction, compared to natural retinoids, is highlighted in several papers, suggesting its importance for activity. [, ]
- Adamantyl group: The presence of the adamantyl group is crucial for the specific activity of this compound, as highlighted by its structural difference from other retinoids. [, , , ]
- Comparison with analogs: The differing effects of this compound compared to other retinoids like ATRA, fenretinide, and CD2325 provide insights into its SAR. [, , , ] For example, this compound induces apoptosis in ATRA-resistant cells, suggesting its distinct structural features enable a different mechanism of action. [, ]
ANone: The provided research primarily focuses on the biological activity of this compound and does not provide detailed information about its stability under various conditions or formulation strategies to improve stability, solubility, or bioavailability.
ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound in various cancer cell lines. There is no discussion regarding specific SHE regulations or compliance related to this compound.
- In vivo activity: this compound exhibits growth inhibitory effects in xenograft models of melanoma and B-cell chronic lymphocytic leukemia. [, ]
- Route of administration: this compound has been administered intraperitoneally in mouse models. []
ANone:
- In vitro efficacy: this compound effectively inhibits the growth of various cancer cell lines in vitro, including lung cancer, [, , , , , ] prostate cancer, [] breast cancer, [, , ] ovarian cancer, [, , ] leukemia, [, , , ] melanoma, [, , ] esophageal cancer, [] and neuroblastoma. [] It induces apoptosis in both p53-dependent and p53-independent manners. [, , , ]
- In vivo efficacy: this compound demonstrates antitumor activity in vivo, inhibiting the growth of human melanoma cells and B-cell chronic lymphocytic leukemia cells in xenograft models. [, ]
A:
- Resistance mechanisms: While specific resistance mechanisms haven't been extensively studied, some insights emerge:
- Deficiency in downstream signaling: A this compound-resistant acute promyelocytic leukemia cell line exhibited deficiencies in downstream signaling events such as NFκB and AP-1 activation and Akt phosphorylation. []
- Resistance upstream of cytochrome c release: Resistance in this cell line occurred upstream of cytochrome c release and caspase activation. []
ANone: While the research primarily focuses on antitumor activity, one study highlights the selective action of this compound:
- Selective apoptosis induction: this compound induces apoptosis in human lung cancer cells while sparing normal human lung epithelial cells. [, ] This suggests a potential for a favorable safety profile, but further research is needed to fully evaluate the toxicity and long-term effects of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)
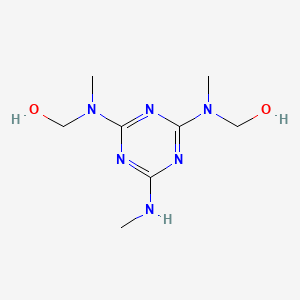


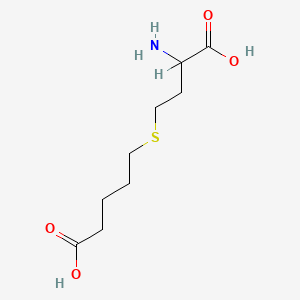
![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
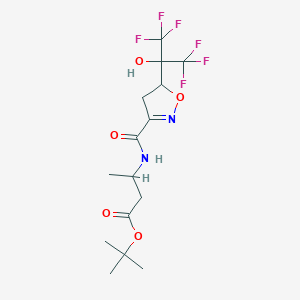
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
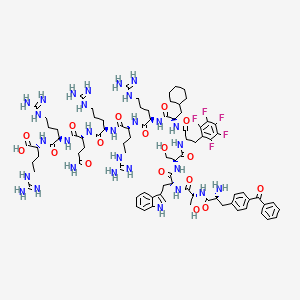

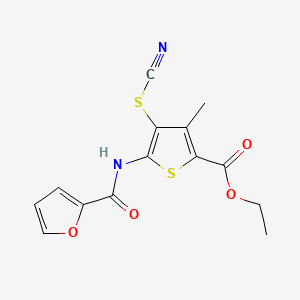
![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)

